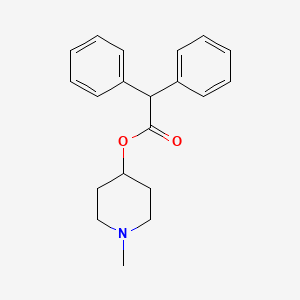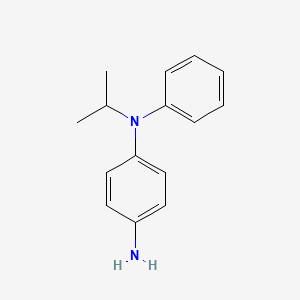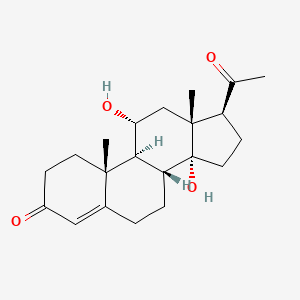
H 74
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H 74 is an organic compound with the molecular formula C14H10Cl2N2. It is characterized by the presence of two chlorine atoms attached to the aniline ring and a phenylacetonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H 74 typically involves the reaction of 3,4-dichloroaniline with phenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
H 74 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups .
Applications De Recherche Scientifique
H 74 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of H 74 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the contractility of smooth muscles, likely through nonspecific inhibition mechanisms. This action is comparable to that of other spasmolytic agents like methphenethamine and papaverine .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloranilino)phenylacetonitrile: Similar structure but with only one chlorine atom.
(3,4,5-Trichloranilino)phenylacetonitrile: Contains three chlorine atoms on the aniline ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution makes it more reactive in certain chemical reactions compared to its mono- or tri-chlorinated analogs .
Propriétés
Numéro CAS |
71144-20-2 |
|---|---|
Formule moléculaire |
C14H10Cl2N2 |
Poids moléculaire |
277.1 g/mol |
Nom IUPAC |
2-(3,4-dichloroanilino)-2-phenylacetonitrile |
InChI |
InChI=1S/C14H10Cl2N2/c15-12-7-6-11(8-13(12)16)18-14(9-17)10-4-2-1-3-5-10/h1-8,14,18H |
Clé InChI |
SCDQQTLWNUACAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)Cl)Cl |
Synonymes |
(3,4-dichloroanilino)phenylacetonitrile H 74 H-74 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(4-chlorophenyl)-1-(2-methoxyethyl)-2-imidazolyl]thio]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1207285.png)

![4-[(1H-benzimidazol-2-ylthio)methyl]-2-thiazolamine](/img/structure/B1207290.png)




![6-Methylbenzo[a]pyrene](/img/structure/B1207296.png)

![3'-O-[2-(Methylamino)benzoyl]adenosine 5'-(tetrahydrogen triphosphate)](/img/structure/B1207302.png)




